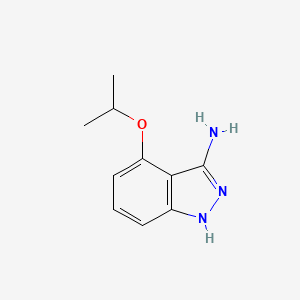

4-Isopropoxy-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6(2)14-8-5-3-4-7-9(8)10(11)13-12-7/h3-6H,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZYIRWFZDUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure-Activity Relationship of 4-Alkoxy-3-Aminoindazoles as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in the design of potent protein kinase inhibitors. Its ability to act as an effective hinge-binding fragment has led to the development of numerous therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly potent subclass: 4-alkoxy-3-aminoindazoles. We will explore the causal relationships behind experimental design choices, detailing how modifications to the 4-alkoxy group, the 3-amino position, and the indazole core modulate inhibitory activity and selectivity against key oncogenic kinases like FGFR and Bcr-Abl. This guide includes detailed synthetic protocols, mechanistic diagrams, and a comprehensive summary of SAR data to provide a self-validating framework for drug discovery professionals engaged in the development of next-generation kinase inhibitors.

Introduction: The 3-Aminoindazole as a Privileged Scaffold

The indazole core is a bicyclic heterocycle that has become an interesting pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Several anticancer drugs incorporating the indazole moiety, such as pazopanib and axitinib, are commercially available.[2] The 3-aminoindazole motif is particularly effective as it can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases, mimicking the role of the adenine ring of ATP.[3][4] This hinge-binding capability is a foundational principle in the design of competitive kinase inhibitors.

The malfunctioning of protein kinases is a hallmark of numerous diseases, especially cancer, where they can become constitutively active and drive uncontrolled cell proliferation.[5] Fibroblast Growth Factor Receptors (FGFRs) and the Bcr-Abl fusion protein are two such examples of clinically relevant tyrosine kinases.[6][7] Aberrant FGFR signaling is an oncogenic driver in hepatocellular carcinoma (HCC) and other cancers, while the Bcr-Abl protein is characteristic of chronic myelogenous leukemia (CML).[8][9] The development of potent and selective inhibitors for these targets is a critical goal in oncology drug discovery.

The Strategic Importance of the 4-Alkoxy Substituent

While the 3-amino group anchors the molecule to the kinase hinge, substitutions on the indazole's benzene ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The C4-position, in particular, points towards the solvent-exposed region or deeper hydrophobic pockets of the kinase domain, making it a prime location for modification.

The introduction of an alkoxy group at the C4-position serves several key functions:

-

Enhanced Potency: The oxygen atom can act as a hydrogen bond acceptor, while the alkyl chain can engage in favorable van der Waals interactions within hydrophobic pockets of the ATP binding site.

-

Modulation of Physicochemical Properties: Altering the size and nature of the alkoxy group allows for fine-tuning of properties like solubility and lipophilicity, which are critical for cell permeability and oral bioavailability.

-

Selectivity Tuning: The specific geometry and size of the C4-substituent can introduce steric hindrance with off-target kinases, thereby improving the selectivity profile of the inhibitor. For instance, a methoxy group was observed to cause steric hindrance in the back pocket of Aurora A kinase, resulting in lower activity for a specific compound.[2]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-alkoxy-3-aminoindazoles is a composite of interactions dictated by three key structural regions: the 4-alkoxy group, the 3-amino substituent, and other positions on the indazole core.

The 4-Alkoxy Group: Tailoring Potency and Selectivity

The nature of the alkoxy group at the C4 position is a critical determinant of inhibitory potency. While specific SAR tables for 4-alkoxy-3-aminoindazoles are compiled from various sources, a general trend emerges where small, unbranched alkoxy groups are often preferred.

-

Methoxy and Ethoxy Groups: These small groups are frequently employed and often lead to high potency. They are large enough to productively fill small hydrophobic pockets near the hinge region without incurring a significant entropic penalty. The methoxy group, in particular, has been shown to be important for high potency in some kinase inhibitor series.[2]

-

Longer or Branched Alkyl Chains: Increasing the length or branching of the alkyl chain can enhance hydrophobic interactions but also risks steric clashes. This strategy is highly target-dependent. If the target kinase possesses a large, accessible hydrophobic pocket, larger groups can significantly boost potency.

-

Functionalized Alkoxy Groups: The incorporation of terminal functional groups (e.g., amines, ethers) on the alkoxy chain can be used to engage with solvent-exposed regions of the kinase, potentially improving solubility and allowing for additional interactions that can enhance both potency and selectivity.

The 3-Amino Group: The Hinge-Binding Anchor

The 3-amino group is fundamental to the kinase-inhibiting activity of this scaffold. It typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase.

-

Unsubstituted Amine: The primary amine (-NH2) is highly effective for hinge binding and is a common feature in many potent inhibitors.

-

Amide and Urea Derivatives: Acylation of the 3-amino group to form amides or reaction with isocyanates to form ureas are common and highly effective strategies. This introduces a larger substituent that can extend out of the ATP pocket. The choice of the acylating or isocyanate partner is a primary diversification point in library synthesis and is critical for defining the inhibitor's overall activity and selectivity profile. For example, a diarylamide 3-aminoindazole was developed as a potent pan-BCR-ABL inhibitor.[9][10]

The Indazole Core: Fine-Tuning and Vectorial Expansion

Substitutions at other positions (C5, C6, C7) on the indazole ring provide further opportunities for optimization. These positions can be modified to block metabolic soft spots, improve solubility, or exploit additional binding interactions. For example, substitution at the 5-position of the indazole ring with a methoxy group led to higher potency against GSK-3β kinase compared to a methyl group.[2]

Mechanistic Insights: Competitive ATP Inhibition

4-Alkoxy-3-aminoindazoles function as ATP-competitive inhibitors. They occupy the space normally filled by ATP, preventing the kinase from binding its substrate and phosphorylating downstream targets. The 3-aminoindazole core binds to the "hinge" region, while the 4-alkoxy and other substituents occupy adjacent hydrophobic and solvent-exposed regions, contributing to the overall binding affinity.

Caption: General mechanism of competitive kinase inhibition.

Synthetic Strategies & Experimental Protocols

The synthesis of 4-alkoxy-3-aminoindazoles generally follows a convergent strategy involving the construction of the core structure followed by diversification.

General Synthesis of the 4-Alkoxy-3-Aminoindazole Core

The most common and robust method for constructing the 3-aminoindazole core begins with a substituted 2-halobenzonitrile. The presence of an ortho-halogen and a nitrile group facilitates cyclization upon reaction with hydrazine.

Caption: General workflow for the synthesis of a 4-alkoxy-3-aminoindazole core.

Protocol 5.1: Synthesis of 4-Methoxy-1H-indazol-3-amine

This protocol is a representative example adapted from established synthetic procedures for related 3-aminoindazoles.

-

Starting Material: 2-Fluoro-6-methoxybenzonitrile.

-

Procedure: a. To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (approx. 0.2 M), add hydrazine hydrate (3.0-5.0 eq). b. Heat the reaction mixture to reflux (approx. 110-120 °C) in a sealed vessel or under a reflux condenser. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). d. Cool the reaction mixture to room temperature. A precipitate may form. e. If a solid has formed, collect it by filtration, wash with a cold solvent like diethyl ether or ethanol, and dry under vacuum. f. If no solid forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 4-methoxy-1H-indazol-3-amine.

Protocol: Derivatization via Amide Coupling at the 3-Amino Group

This protocol describes a standard method for forming an amide bond, a crucial step for creating many potent kinase inhibitors.[3]

-

Reagents: 4-Alkoxy-3-aminoindazole (1.0 eq), desired carboxylic acid (1.1 eq), a peptide coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Solvent: Anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Procedure: a. Dissolve the 4-alkoxy-3-aminoindazole, carboxylic acid, and HATU in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DIPEA to the stirred solution. c. Stir the reaction at room temperature. Monitor for completion using TLC or LC-MS (typically 2-12 hours). d. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the final N-(4-alkoxy-1H-indazol-3-yl)amide.

Protocol: Generic Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often detected using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.

-

Materials: Target kinase enzyme, appropriate substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent.

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 10 µM down to low nM. b. In a microplate (e.g., 384-well), add the kinase, substrate, and assay buffer. c. Add a small volume of the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Allow the compounds to pre-incubate with the kinase for a set period (e.g., 15-30 minutes) at room temperature. e. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase. f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (proportional to kinase activity) or the amount of phosphorylated substrate. h. Read the signal (luminescence or fluorescence) on a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

SAR Data Summary

| Compound Class | Key Substitutions | Target Kinase | IC₅₀ (nM) | Key SAR Insights |

| 3-Aminoindazole | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide at N3; 4-ethynyl group | Bcr-Abl (WT) | < 0.5 | Demonstrates that large, functionalized amide groups at the N3 position coupled with substitution at C4 can lead to exceptionally high potency.[9][10] |

| 3-Aminoindazole | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide at N3; 4-ethynyl group | Bcr-Abl (T315I) | 9 | The same scaffold shows potent activity against the notoriously drug-resistant T315I "gatekeeper" mutant.[9][10] |

| 1H-Indazole | 6-(3-methoxyphenyl) at C6 | FGFR1 | 15.0 | Highlights the importance of substitutions on the indazole core for achieving potent FGFR inhibition.[11] |

| Aminoindazole | Covalent warhead targeting FGFR4 | FGFR4 (WT) | < 10 (cellular) | Shows that the 3-aminoindazole scaffold can be adapted to create highly selective covalent inhibitors.[8][12] |

Conclusion and Future Directions

The 4-alkoxy-3-aminoindazole scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed herein underscore a clear logic: the 3-amino group serves as a reliable anchor to the kinase hinge region, while the 4-alkoxy substituent provides a critical handle for modulating potency, selectivity, and drug-like properties. Derivatization of the 3-amino group into amides or ureas is a proven strategy for extending into and interacting with regions beyond the immediate ATP-binding site.

Future research in this area should focus on:

-

Systematic Exploration of the 4-Alkoxy Group: A focused library synthesis varying the length, branching, and terminal functionality of the alkoxy chain would provide a more granular understanding of the SAR for specific kinase targets.

-

Improving Selectivity: While potency is often achieved, kinase selectivity remains a challenge. Structure-based drug design, guided by co-crystal structures of inhibitors bound to their targets, can reveal unique pockets or conformations that can be exploited by novel 4-position substituents to enhance selectivity.

-

Overcoming Resistance: The development of inhibitors active against clinically observed resistance mutations, such as the T315I gatekeeper mutation in Bcr-Abl, is of paramount importance.[7] The 4-alkoxy-3-aminoindazole scaffold has already shown promise in this area and should be further explored.[9]

By leveraging the foundational SAR principles outlined in this guide, researchers can continue to innovate and develop highly effective and selective kinase inhibitors for the treatment of cancer and other diseases.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). PubMed. Retrieved February 24, 2026, from [Link]

- 3-aminoindazole-1 and 2-carboxylic acid derivatives. (n.d.). Google Patents.

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). NCBI. Retrieved February 24, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. Retrieved February 24, 2026, from [Link]

-

Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. (2016). European Patent Office. Retrieved February 24, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (2015). PubMed. Retrieved February 24, 2026, from [Link]

-

Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). ScienceDirect. Retrieved February 24, 2026, from [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical Stability of Isopropoxy-Substituted Indazoles: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the chemical stability profile of isopropoxy-substituted indazoles , a privileged scaffold in kinase inhibitor design (e.g., VEGFR, PDGFR inhibitors). While the indazole core offers robust thermodynamic stability through aromaticity, the introduction of an isopropoxy group introduces specific steric and electronic vectors that influence degradation pathways. This document details the structural dynamics, stress-testing behaviors (hydrolytic, oxidative, photolytic), and validated protocols for assessing shelf-life and handling requirements.

Part 1: Structural Dynamics & Electronic Properties

The Indazole Core & Tautomeric Equilibrium

The indazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] For isopropoxy-substituted variants, the 1H-tautomer is thermodynamically dominant (

-

Electronic Effect: The isopropoxy group (

) acts as a strong Electron Donating Group (EDG) via resonance (-

Impact: This increases electron density on the indazole ring, making it more resistant to nucleophilic attack but potentially more susceptible to oxidative stress.

-

pKa Shift: Depending on the substitution position (typically C4, C5, or C6 in kinase inhibitors), the EDG nature can slightly elevate the pKa of the pyrrole-like nitrogen (

), altering solubility in acidic buffers.

-

The Isopropoxy Vulnerability Vector

While aryl-alkyl ethers are generally chemically inert to base and dilute acid, the isopropoxy group introduces a specific oxidative liability at the methine carbon (

-

Steric Shielding: The bulky isopropyl group protects the oxygen atom from solvation, generally increasing hydrolytic stability compared to methoxy analogs.

-

Radical Susceptibility: The tertiary C-H bond (methine) is weaker than a primary C-H bond, making it a prime target for radical abstraction during autoxidation or photolysis.

Part 2: Forced Degradation Profiling (Stress Testing)

The following stability profile is derived from standard ICH Q1A (R2) stress conditions applied to this chemotype.

Hydrolytic Stability (pH 1.2 – 10.0)

-

Observation: High Stability.

-

Mechanism: The aryl-isopropoxy ether linkage (

) is robust. Cleavage typically requires harsh conditions (e.g., concentrated HI or -

Risk: Low. However, if the isopropoxy group is ortho to a strong electron-withdrawing group (e.g., nitro or carbonyl), "neighboring group participation" can accelerate hydrolysis.

Oxidative Stability (Peroxide/Radical)

-

Observation: Moderate to Low Stability.

-

Mechanism: Oxidative Dealkylation .

-

Radical abstraction of the methine proton on the isopropyl group.

-

Formation of a hemiacetal intermediate.

-

Collapse to the corresponding indazole-phenol and acetone.

-

-

Risk: High. Requires antioxidants (e.g., BHT) in formulation if liquid; generally stable in solid state unless exposed to high humidity/impurities.

Photostability (UV/Vis)

-

Observation: Variable.

-

Mechanism: The indazole core is a chromophore. Absorption of UV energy can lead to excited states that facilitate the radical abstraction described in 2.2.

-

Risk: Moderate. Protect from light.

Visualized Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway (N-dealkylation vs O-dealkylation).

Caption: Figure 1. Oxidative dealkylation pathway of the isopropoxy side chain under radical stress conditions.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The inclusion of a "System Suitability" step ensures the data is reliable.[3]

Protocol: Forced Degradation (Oxidative & Hydrolytic)

Objective: Determine the vulnerability of the ether linkage vs. the indazole core.

Reagents:

-

0.1 N HCl (Acid Stress)

-

0.1 N NaOH (Base Stress)

-

3%

(Oxidative Stress)[4] -

HPLC Grade Acetonitrile (ACN) & Water

Workflow:

-

Stock Preparation: Dissolve 10 mg of the Isopropoxy-Indazole in 10 mL of ACN (1 mg/mL).

-

Acid Stress:

-

Mix 1 mL Stock + 1 mL 0.1 N HCl.

-

Incubate at 60°C for 4 hours .

-

Neutralization: Add 1 mL 0.1 N NaOH prior to analysis.

-

-

Base Stress:

-

Mix 1 mL Stock + 1 mL 0.1 N NaOH.

-

Incubate at 60°C for 4 hours .

-

Neutralization: Add 1 mL 0.1 N HCl prior to analysis.

-

-

Oxidative Stress:

-

Mix 1 mL Stock + 1 mL 3%

. -

Incubate at Room Temperature for 24 hours . (Note: Heat + Peroxide often destroys the indazole ring entirely; RT is preferred for mechanistic insight).

-

-

Control: 1 mL Stock + 1 mL Water (stored at 4°C).

Analysis (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Indazole

-

Data Interpretation Table

| Stress Condition | Expected Degradation | Primary Degradant (Mass Shift) | Interpretation |

| Acid (0.1 N HCl) | < 2% | None | Stable. Ether linkage resists dilute acid. |

| Base (0.1 N NaOH) | < 1% | None | Stable. Indazole anion may form, but no cleavage. |

| Oxidation ( | 5 - 15% | [M-42] (Loss of Isopropyl) | Labile. Conversion to phenol via dealkylation. |

| Photolysis | Variable | [M-42] or Ring Opening | Sensitive. Protect from light. |

Part 4: Synthesis & Handling Logic

Synthetic Stability Workflow

When synthesizing these derivatives, the isopropoxy group is often introduced via Mitsunobu reaction or

Critical Control Point:

Avoid using strong Lewis Acids (e.g.,

Tautomerism Logic Diagram

Understanding the protonation state is vital for extraction and purification.

Caption: Figure 2. pH-dependent speciation of the indazole core and solubility implications.

References

-

International Council for Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Gaetano, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[2][6][7][8][9] [Link]

-

Sturgeon, B. E., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Official web site : ICH [ich.org]

- 6. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Drug-Likeness Properties of 4-Isopropoxy-indazol-3-amine Derivatives

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically successful therapeutic agents.[1] This guide provides an in-depth analysis of the drug-likeness properties of a specific, promising subclass: 4-isopropoxy-indazol-3-amine derivatives. As drug discovery pipelines face mounting pressure to reduce late-stage attrition, a proactive, integrated assessment of drug-like properties is no longer optional but essential.[2] This document delineates the core principles of drug-likeness, from foundational concepts like Lipinski's Rule of Five to a comprehensive evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. We will explore both predictive in silico methodologies and confirmatory in vitro protocols, offering a robust framework for researchers, scientists, and drug development professionals to guide the optimization of this scaffold from hit-to-lead and beyond.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" renowned for its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] Its significance is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib.[1] The 1H-indazol-3-amine moiety, in particular, is an effective hinge-binding fragment for many protein kinases, making it a highly attractive starting point for inhibitor design.[4] The addition of a 4-isopropoxy group to this core modulates the scaffold's electronic and steric properties, providing a unique vector for optimizing potency, selectivity, and pharmacokinetic profiles.

Foundational Principles: Assessing Drug-Likeness

Drug-likeness is a qualitative concept that evaluates a compound's similarity to known drugs based on its physicochemical properties.[5][6] The goal is to prioritize compounds that possess a favorable balance of properties, ensuring they can be absorbed, reach their target in the body, and have a suitable safety profile.[7] This early assessment is a cornerstone of the "fail early, fail cheap" paradigm in drug development, helping to filter out candidates with inherent liabilities before significant resources are invested.[2]

Lipinski's Rule of Five (Ro5): The Foundational Guideline

Formulated by Christopher A. Lipinski, the Rule of Five provides a set of simple heuristics to predict poor oral absorption or permeation.[7][8] An orally active drug generally has no more than one violation of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight facilitates diffusion and transport across membranes.[5]

-

Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of lipophilicity. While a degree of lipophilicity is required to cross cell membranes, excessively high values can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[9]

-

Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity can hinder a molecule's ability to permeate lipid bilayers.[5]

Physicochemical Analysis of the Core 4-Isopropoxy-indazol-3-amine Scaffold

The unsubstituted core scaffold demonstrates excellent foundational drug-likeness, making it an ideal starting point for library synthesis. Subsequent modifications must be carefully chosen to maintain this favorable profile.

| Property | Core Structure Value | Lipinski's Rule (Ro5) | Compliance | Causality Behind the Value |

| Molecular Weight (MW) | ~191.23 g/mol | ≤ 500 | Yes | The scaffold is small and compact, allowing for significant additions before breaching the 500 Da threshold. |

| LogP | ~1.9 - 2.2 (Calculated) | ≤ 5 | Yes | The isopropoxy group adds lipophilicity, but this is balanced by the polar amine and indazole nitrogens, resulting in a moderate LogP ideal for both solubility and permeability.[9] |

| Hydrogen Bond Donors | 3 (one N-H on indazole, two on the amine) | ≤ 5 | Yes | The amine and indazole N-H provide necessary hydrogen bonding potential for target interaction without being excessive. |

| Hydrogen Bond Acceptors | 3 (two indazole nitrogens, one ether oxygen) | ≤ 10 | Yes | The number of acceptors is low, preserving the ability to cross lipid membranes. |

Table 1: Lipinski's Rule of Five analysis for the core 4-isopropoxy-indazol-3-amine structure.

Caption: Core structure and its favorable drug-likeness properties.

Advanced ADMET Profiling: Beyond the Rule of Five

While Ro5 is an excellent first filter, a modern drug-likeness assessment requires a more nuanced evaluation of ADMET properties.[7] Early-stage prediction of these factors is now standard practice, leveraging powerful computational tools to de-risk projects.[2][10]

In Silico ADMET Prediction

Computational models, often built with machine learning and large datasets of experimental results, can predict a compound's pharmacokinetic profile from its structure alone.[10][11] This allows for the rapid virtual screening of entire chemical libraries, prioritizing compounds for synthesis.[12]

| ADMET Parameter | Desired Outcome for Oral Drugs | Rationale & Impact on 4-Isopropoxy-indazol-3-amine Derivatives |

| Aqueous Solubility | High (>10 µM) | Essential for dissolution in the gut. The polar amine and indazole core provide a good starting point, but large, lipophilic R-groups can drastically reduce solubility. |

| Caco-2 Permeability | High (>1 x 10⁻⁶ cm/s) | Predicts intestinal absorption. The balanced lipophilicity of the core is favorable, but modifications must avoid creating substrates for efflux transporters like P-glycoprotein (P-gp).[10] |

| Plasma Protein Binding (PPB) | Moderate (Unbound fraction >1%) | Only the unbound drug is pharmacologically active. High lipophilicity often correlates with high PPB. R-groups should be chosen to minimize excessive binding. |

| Metabolism (CYP450) | Stable, no strong inhibition | The compound should resist rapid metabolism by cytochrome P450 enzymes to ensure adequate exposure. It should also not inhibit major CYP isoforms (e.g., 3A4, 2D6) to avoid drug-drug interactions.[11] The indazole and isopropoxy groups are potential sites of metabolism. |

| hERG Inhibition | Low (IC₅₀ > 10 µM) | Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a common reason for drug candidate failure. |

| Mutagenicity (Ames) | Negative | Predicts the potential for the compound to cause DNA mutations. The core scaffold is generally considered non-mutagenic. |

Table 2: Key ADMET parameters and considerations for the 4-isopropoxy-indazol-3-amine scaffold.

Integrated Workflow for Drug-Likeness Assessment

The most effective strategy combines the speed of in silico prediction with the accuracy of in vitro validation. This iterative cycle, known as the Design-Make-Test-Analyze (DMTA) cycle, is fundamental to modern medicinal chemistry.

Caption: Integrated workflow for assessing drug-likeness properties.

As many indazole derivatives function as kinase inhibitors, their development is often guided by their effect on specific signaling pathways.[13][14] The data from the ADMET workflow is used to optimize on-target activity while minimizing off-target effects and ensuring favorable pharmacokinetics.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Key Experimental Protocols

In silico predictions must be anchored by experimental data. The following are abbreviated, representative protocols for core drug-likeness assays.

Protocol 5.1: Kinetic Solubility Assay (Nephelometry)

Causality: This assay identifies the solubility of a compound under non-equilibrium conditions, which often reflects the situation in the gastrointestinal tract. It is a high-throughput method to flag compounds with potential absorption issues early.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

-

Assay Plate Preparation: Add 1.5 µL of each compound concentration from the stock plate to a clear-bottom 96-well assay plate.

-

Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.

Protocol 5.2: Caco-2 Permeability Assay

Causality: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions.[11] This forms a physical and biochemical barrier that mimics the human intestinal wall, providing a gold-standard in vitro model for predicting drug absorption.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until a differentiated monolayer is formed.

-

Barrier Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Apical to Basolateral (A-B) Permeability:

-

Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) side of the Transwell®.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

-

-

Basolateral to Apical (B-A) Permeability: Perform the reverse experiment to assess active efflux. A B-A permeability significantly higher than A-B suggests the compound is a substrate for an efflux transporter like P-gp.

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Protocol 5.3: Metabolic Stability Assay (Liver Microsomes)

Causality: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP450 enzymes.[15] Incubating a compound with HLM in the presence of the necessary cofactor (NADPH) allows for the measurement of its intrinsic clearance, predicting how quickly it will be metabolized in vivo.

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (e.g., at 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding a pre-warmed NADPH solution.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (Cl_int).

Conclusion

The 4-isopropoxy-indazol-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics. Its core structure possesses an inherently favorable drug-like profile according to Lipinski's Rule of Five. However, successful translation from a promising scaffold to a clinical candidate requires a rigorous, multi-parameter optimization strategy. By integrating high-throughput in silico ADMET predictions with robust in vitro validation assays, drug discovery teams can make informed decisions, efficiently guide structure-activity relationship (SAR) studies, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational framework and technical insights necessary to navigate the complexities of optimizing the drug-likeness of this important class of molecules.

References

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

-

Cosmetics & Toiletries. (2008, October 30). Drug-likeness vs. Lipinski's Rule of Five. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2020, December 15). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

-

TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

-

PMC. (n.d.). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Retrieved from [Link]

-

Simulations Plus. (2025, December 11). ADMET Predictor®. Retrieved from [Link]

-

DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

-

Springer. (2025, August 6). Application of pharmaceutical profiling assays for optimization of drug-like properties. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link]

-

ResearchGate. (2025, August 1). Molecular Docking Studies and in silico ADMET Screening of Indazole Scaffolds as VEGFR and Enoyl-ACP (CoA) Reductase Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Drug Likeness Assessment. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

ACS Central Science. (2026, February 2). From Prompt to Drug: Toward Pharmaceutical Superintelligence. Retrieved from [Link]

-

Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubMed. (2023, May 12). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

PubMed. (2017, August 15). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

-

MDPI. (2024, February 25). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][9][10]triazole and Imidazo[2,1-b][5][7][9]thiadiazole Derivatives. Retrieved from [Link]

-

PMC. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

RSC Publishing. (n.d.). The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Evolving Landscape of 4-Substituted 3-Aminoindazoles: A Technical Guide to a Privileged Scaffold

The 3-aminoindazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of substituents at the 4-position of this bicyclic heteroaromatic system has opened up new avenues for modulating the pharmacological properties of these molecules, leading to a surge in patent applications over the past two decades. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 4-substituted 3-aminoindazole intermediates, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic applications, major patent holders, and, most critically, the synthetic strategies employed to access these valuable intermediates.

The Rise of 4-Substituted 3-Aminoindazoles in Drug Discovery

The indazole ring system, particularly the 3-aminoindazole motif, has long been recognized for its ability to mimic the purine core, enabling it to interact with a wide range of biological targets. Early patents, such as those from the 1970s, explored the analgesic, anti-inflammatory, and antipyretic properties of 3-aminoindazole derivatives.[1][2][3] However, the contemporary patent landscape is overwhelmingly dominated by the pursuit of kinase inhibitors for oncology.

The introduction of a substituent at the 4-position has proven to be a pivotal strategy for fine-tuning the selectivity and potency of these kinase inhibitors. This is because the 4-position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, allowing for the incorporation of various functional groups to optimize drug-target interactions and physicochemical properties.

A secondary, yet significant, area of application for these intermediates is in the development of sodium channel blockers, particularly for the treatment of pain.[4] This highlights the versatility of the 4-substituted 3-aminoindazole scaffold in addressing diverse therapeutic needs.

Key Players in the Patent Arena

An analysis of the patent landscape reveals a concentrated effort from several major pharmaceutical companies and biotechnology firms. These organizations have been instrumental in driving the research and development of drugs containing the 4-substituted 3-aminoindazole core.

| Major Patent Assignees | Primary Therapeutic Focus | Key Patented Technologies |

| Vertex Pharmaceuticals Inc. | Kinase Inhibitors (e.g., for cystic fibrosis, cancer) | Broad claims on various substituted indazoles as protein kinase inhibitors.[5] |

| Bayer AG | Kinase Inhibitors (Oncology), Anti-inflammatory Agents | Early patents on anti-inflammatory and analgesic indazoles; more recent filings on diaryl ureas as kinase inhibitors.[1][5] |

| Pfizer Inc. | Kinase Inhibitors (Oncology) | Methods for preparing indazole compounds for use as kinase inhibitors.[6] |

| Almirall, S.A. | Sodium Channel Inhibitors (Pain) | Aminoindazole derivatives as Nav1.7 inhibitors for pain management.[4] |

| Amgen Inc. | Anti-inflammatory Agents | Patents covering aminoindazole derivatives for the treatment of inflammatory conditions.[1] |

Synthetic Strategies: Accessing the Core Intermediate

The synthesis of 4-substituted 3-aminoindazoles is a critical aspect of the patent landscape. The choice of synthetic route is often dictated by the nature of the desired 4-substituent and the overall cost-effectiveness and scalability of the process. Below, we dissect the most prevalent and innovative synthetic approaches, complete with mechanistic insights and detailed protocols.

The Dominant Paradigm: Cyclization of Substituted Anthranilonitriles

The most widely adopted strategy for the synthesis of 3-aminoindazoles involves the cyclization of an appropriately substituted 2-aminobenzonitrile (anthranilonitrile) derivative. This approach offers a high degree of flexibility in introducing substituents onto the benzene ring of the indazole core.

Workflow for the Synthesis of 3-Amino-4-iodo-indazole

A particularly valuable intermediate is 3-amino-4-iodo-indazole, as the iodine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents at the 4-position. A patented method for its synthesis starts from 2,6-difluorobenzonitrile.[7]

Figure 1: Synthetic pathway to 3-amino-4-iodo-indazole.

Experimental Protocol: Synthesis of 3-Amino-4-iodo-indazole [7]

-

Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile. To a solution of 2,6-difluorobenzonitrile in a suitable solvent, add aqueous ammonia. Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of one of the fluorine atoms with an amino group.

-

Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile. The resulting 2-amino-6-fluorobenzonitrile is then subjected to a Sandmeyer-type reaction. Diazotization is achieved using a nitrite source, such as tert-butyl nitrite, in an organic solvent like acetonitrile. The resulting diazonium salt is then treated with cuprous iodide to introduce the iodine atom at the 2-position.

-

Step 3: Synthesis of 3-Amino-4-iodo-indazole. The final cyclization step is accomplished by reacting 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The hydrazine displaces the fluorine atom and subsequently cyclizes to form the desired 3-amino-4-iodo-indazole.

Causality behind Experimental Choices: The use of 2,6-difluorobenzonitrile as a starting material is strategic. The two activating fluorine atoms facilitate the initial amination step. The remaining fluorine atom is then a good leaving group for the final cyclization with hydrazine. The Sandmeyer reaction is a classic and reliable method for introducing iodine onto an aromatic ring.

Alternative Synthetic Approaches

While the anthranilonitrile cyclization route is prevalent, other methods have been patented and are noteworthy for their unique advantages.

From Ortho-Fluorobenzonitriles: A general synthesis of 3-amino-1H-indazoles can be achieved by reacting ortho-fluorobenzonitriles with hydrazine hydrate in butanol under reflux.[8] This method is straightforward but may be limited by the availability of the appropriately substituted starting materials.

Metal-Free Synthesis: Liu et al. have reported a metal-free synthesis of 1H-indazoles by reacting N-tosylhydrazones with nitroaromatic compounds.[8] This approach is environmentally benign and avoids the use of potentially toxic heavy metals.

Future Perspectives and Emerging Trends

The patent landscape for 4-substituted 3-aminoindazole intermediates is expected to continue its dynamic evolution. Key trends to watch include:

-

Expansion into New Therapeutic Areas: While oncology remains the dominant focus, we anticipate an increase in patent filings for other indications, such as neurodegenerative diseases and inflammatory disorders.[9]

-

Development of More Efficient and Greener Synthetic Methods: There is a continuous drive towards developing more sustainable and cost-effective synthetic routes. This includes the exploration of flow chemistry and biocatalysis.[10]

-

Focus on Allosteric Modulation: As the understanding of protein kinase regulation deepens, there is a growing interest in developing allosteric modulators. The 4-position of the 3-aminoindazole scaffold is well-suited for the design of such molecules.

References

- Bayer AG. (1977). 3-aminoindazole-1 and 2-carboxylic acid derivatives. U.S.

- Pharmacia Italia Spa. (2007). Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them.

- Smith Kline & French Laboratories. (1964). 3-aminoindazole derivatives. U.S.

- Asahi Kasei Kogyo Kabushiki Kaisha. (1982). 3-Aminoindazole derivatives and process for preparation thereof.

-

Almirall, S.A. (2019). Aminoindazole derivatives as sodium channel inhibitors. U.S. Patent 10,173,985. [Link]

- Xi'an modern chemistry research institute. (2012). Synthetic method of 3-amino-4-iodo-indazole.

-

Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25389-25412. [Link]

- Bayer CropScience AG. (2019). Method for preparing substituted 4-aminoindane derivatives.

-

Patil, S. A., et al. (2017). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic & Biomolecular Chemistry, 15(46), 9936-9942. [Link]

- Pfizer Inc. (2006). Methods for preparing indazole compounds.

- Farmos-Yhtyma Oy. (1989). Substituted imidazole derivatives and their preparation and use.

-

Curia Global, Inc. (2019). Selected Publications and Patents from 2005–2019. [Link]

-

Boehringer Ingelheim International GmbH. (2019). Pharmaceutical composition, methods for treating and uses thereof. U.S. Patent 10,406,172. [Link]

-

Klobucar, R., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. [Link]

-

Wang, X., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 40(38), 7431-7448. [Link]

- OncoMed Pharmaceuticals, Inc. (2023). Substituted amino triazoles useful as chitinase inhibitors. U.S.

-

Galy, J. P., et al. (2003). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry, 46(7), 1159-1169. [Link]

-

Fernandez-Llimos, F. (2025). International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024. Drug Repurposing. [Link]

-

Spruson & Ferguson. (2022). The Nobel Prize Winners 2022 patent snapshot: Chemistry. [Link]

-

Hamdi, A., et al. (2026). Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. BIO Web of Conferences, 93, 01001. [Link]

- Idorsia Pharmaceuticals Ltd. (2023). Process for the preparation of clazosentan.

Sources

- 1. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. US3133081A - J-aminoindazole derivatives - Google Patents [patents.google.com]

- 3. EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 4. Aminoindazole derivatives as sodium channel inhibitors - Patent US-10173985-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1820503A2 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole - Google Patents [patents.google.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugrepocentral.scienceopen.com [drugrepocentral.scienceopen.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Isopropoxy-1H-indazol-3-amine from 2-fluorobenzonitriles

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 4-Isopropoxy-1H-indazol-3-amine from 2-Fluoro-6-isopropoxybenzonitrile

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract & Introduction

The 3-amino-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a versatile hinge-binding motif in kinase inhibitors and its presence in numerous biologically active compounds.[1][2] Molecules incorporating this privileged structure have shown promise in treating a range of diseases, from cancer to viral infections.[3][4] 4-Isopropoxy-1H-indazol-3-amine, the subject of this guide, is a key building block for developing next-generation therapeutics. Its strategic isopropoxy substitution allows for fine-tuning of physicochemical properties such as solubility and metabolic stability.

This document provides a comprehensive, field-proven protocol for the synthesis of 4-isopropoxy-1H-indazol-3-amine. The synthetic strategy hinges on the well-established reaction between a substituted 2-fluorobenzonitrile and hydrazine, a reliable and scalable method for constructing the 3-amino-1H-indazole core.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of hydrazine.

Critical Safety Precautions: Handling Hydrazine

Trustworthiness Pillar: Before any experimental work, a thorough understanding and strict adherence to safety protocols for handling hydrazine are mandatory. Hydrazine is a highly toxic, corrosive, and suspected carcinogenic substance that can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]

-

Engineering Controls: All operations involving hydrazine, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with proper airflow.[6][7]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

-

Incompatible Materials: Keep hydrazine away from acids, oxidizing agents (e.g., hydrogen peroxide, permanganates), and finely powdered metals, as violent reactions can occur.[7][8][9]

-

Spill & Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower.[5][7] Have a spill kit rated for hydrazine available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][9]

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step sequence within a single pot: a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.

Overall Reaction:

Causality Behind the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient carbon atom of the benzonitrile ring that bears the fluorine atom. The fluorine atom, being highly electronegative, activates the ortho position for such an attack.

-

Fluoride Elimination (SNAr): The aromaticity of the ring is transiently broken, forming a Meisenheimer-like intermediate. The stable fluoride ion is then eliminated, restoring aromaticity and yielding a 2-(hydrazinyl)benzonitrile intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl group, which remains highly nucleophilic, attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring.

-

Tautomerization: A final proton transfer event (tautomerization) yields the stable aromatic 1H-indazol-3-amine product.

Visualization of the Reaction Mechanism

Caption: Key mechanistic steps in the formation of the 3-aminoindazole ring.

Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials & Equipment

| Reagent / Material | Grade | Supplier Example | Notes |

| 2-Fluoro-6-isopropoxybenzonitrile | >98% Purity | BLDpharm, etc. | Starting material. Can be synthesized via Williamson ether synthesis from 2-fluoro-6-hydroxybenzonitrile. |

| Hydrazine Monohydrate (64% solution) | Reagent Grade | Sigma-Aldrich | EXTREMELY TOXIC & CORROSIVE . Handle with extreme care.[5][6][9] |

| n-Butanol (n-BuOH) | Anhydrous | Standard vendors | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendors | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house prep | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard vendors | Drying agent. |

| Round-bottom flask (e.g., 250 mL) | Borosilicate glass | Standard vendors | |

| Reflux Condenser | Borosilicate glass | Standard vendors | |

| Magnetic Stirrer with Heating Mantle | N/A | Standard vendors | |

| Separatory Funnel, Glass Funnel, Beakers | Borosilicate glass | Standard vendors | For workup. |

| Rotary Evaporator | N/A | Standard vendors | For solvent removal. |

Step-by-Step Procedure

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-6-isopropoxybenzonitrile (1.0 eq., e.g., 10.0 g).

-

Add n-Butanol (10 volumes, e.g., 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Carefully, and in a fume hood, add hydrazine monohydrate (4.0 eq.) to the reaction mixture dropwise via a syringe. Causality: Using an excess of hydrazine ensures the reaction goes to completion and helps drive the equilibrium forward. n-Butanol is chosen as the solvent due to its high boiling point, which is suitable for this reaction, and its ability to dissolve both the starting material and the intermediate.

Reaction Execution: 4. Once the addition is complete, begin heating the reaction mixture to reflux (approx. 118 °C for n-Butanol) under a gentle flow of nitrogen. 5. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical TLC system would be 50% Ethyl Acetate in Hexanes.

Workup and Purification: 6. After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 7. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-Butanol. 8. To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. 9. Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. 10. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). 11. Combine all organic extracts and wash them with brine (2 x 50 mL). Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase. 12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. 13. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Melting Point: To compare with literature values.

General Experimental Workflow

The following diagram outlines the complete process from preparation to final product analysis.

Caption: High-level overview of the synthesis protocol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Impure hydrazine or starting material. 3. Presence of moisture. | 1. Extend reflux time and ensure the internal temperature is correct. 2. Verify the purity of reagents. 3. Use anhydrous solvent and a dry nitrogen atmosphere. |

| Low Yield | 1. Inefficient extraction. 2. Product loss during recrystallization. 3. Side reactions. | 1. Perform additional extractions of the aqueous layer. 2. Optimize the recrystallization solvent system; cool slowly. 3. Ensure an inert atmosphere to prevent oxidation. |

| Product is Oily or Difficult to Crystallize | Presence of residual solvent or impurities. | 1. Ensure complete removal of n-Butanol and EtOAc under high vacuum. 2. Purify via column chromatography before attempting recrystallization. 3. Try triturating the crude oil with a non-polar solvent like hexanes to induce solidification. |

References

-

Risk Management & Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

-

Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

-

Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Molecules. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". [Link]

-

Molecules. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. arxada.com [arxada.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. fishersci.com [fishersci.com]

Reaction conditions for N-acylation of 3-aminoindazoles

Application Note: Precision N-Acylation of 3-Aminoindazoles

Executive Summary

The N-acylation of 3-aminoindazoles is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and bioactive heterocycles. However, it presents a significant regioselectivity challenge due to the competition between the exocyclic amine (

This guide details optimized protocols to control this selectivity. We provide evidence-based methodologies to favor the exocyclic amide (the "drug-like" motif) using specific base/solvent combinations and coupling agents, while also outlining strategies to deliberately access or block the

Mechanistic Insight: The Regioselectivity Paradox

The 3-aminoindazole scaffold contains three nucleophilic sites, but two dominant pathways dictate the reaction outcome:

-

Path A (

-Acylation): The exocyclic amine is electronically coupled to the electron-rich pyrazole ring. Under neutral or weakly basic conditions, this amine acts as the primary nucleophile. -

Path B (

-Acylation): The

Key Chemical Principle: To achieve selective exocyclic acylation , one must avoid deprotonating the

Figure 1: Reaction landscape showing the divergence of regioselectivity based on base strength.

Critical Parameter Optimization

The following matrix summarizes the impact of reaction variables on the ratio of Exocyclic Amide (

| Variable | Condition | Effect on Selectivity ( | Mechanism |

| Base | Pyridine | High (>10:1) | Acts as solvent and mild proton scavenger; prevents |

| Base | TEA / DIPEA | Moderate (5:1) | Good, but basicity in polar solvents can slightly increase |

| Base | NaH / KOtBu | Inverse (<1:20) | Generates Indazolyl anion; directs exclusively to |

| Solvent | DCM / THF | High | Non-polar solvents suppress |

| Solvent | DMF / DMSO | Moderate | Polar aprotic solvents increase nucleophilicity of |

| Reagent | HATU | Very High | Activated ester reacts preferentially with the more nucleophilic exocyclic amine. |

| Reagent | Acid Chloride | Moderate | High reactivity can lead to bis-acylation if uncontrolled. |

Experimental Protocols

Protocol A: Direct Acylation using Acid Chlorides (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is commercially available.

Reagents:

-

3-Aminoindazole (1.0 equiv)

-

Acyl Chloride (1.1 equiv)

-

Pyridine (Solvent & Base, 10 vol) or DCM (10 vol) + Pyridine (2.0 equiv)

Procedure:

-

Dissolution: Charge a flame-dried flask with 3-aminoindazole (e.g., 5.0 mmol) and anhydrous Pyridine (15 mL).

-

Note: Using Pyridine as the solvent is superior to DCM/TEA for solubility and selectivity.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Why: Low temperature suppresses the formation of the kinetic bis-acylated byproduct.

-

-

Addition: Add the Acyl Chloride (5.5 mmol) dropwise over 10 minutes.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (5% MeOH in DCM).

-acyl impurities usually run higher (less polar) than the target amide.

-

-

Quench: Pour reaction mixture into ice-cold water (50 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), brine, and dry over Na2SO4.

-

Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH).

Protocol B: Peptide Coupling (HATU Method)

Best for: Drug discovery, coupling complex carboxylic acids, or when acid chlorides are unstable.

Reagents:

-

3-Aminoindazole (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)[2]

-

DMF (anhydrous, 10 vol)

Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at RT for 15 minutes.

-

Observation: Solution typically turns yellow/orange (activated ester formation).

-

-

Coupling: Add 3-aminoindazole (1.0 mmol) in one portion.

-

Reaction: Stir at 50 °C for 4–12 hours.

-

Note on Temp: The exocyclic amine of indazole is less nucleophilic than a standard aniline. Mild heating (40–50 °C) ensures conversion without promoting

side reactions [2].

-

-

Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x).

-

Critical: Extensive water washes are needed to remove DMF and tetramethylurea byproducts.

-

Protocol C: The "Protection-First" Strategy (High Fidelity)

Best for: Scale-up or when Protocol A/B yields inseparable mixtures.

If direct acylation yields >15%

-

Protection: React 3-aminoindazole with

(1.1 equiv) / DMAP / THF.-

Selectivity: This intentionally forms 1-Boc-3-aminoindazole (kinetic and thermodynamic preference for

with

-

-

Acylation: React the 1-Boc intermediate with Acid Chloride/Pyridine (Protocol A).

-

Result: Since

is blocked, acylation occurs exclusively at the exocyclic amine.

-

-

Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

-

Yield: Typically >80% over 3 steps with 100% regiopurity.

-

Workflow Visualization

Figure 2: Optimized HATU coupling workflow for complex amide synthesis.

Troubleshooting & Quality Control

Distinguishing Regioisomers by NMR:

It is vital to confirm the site of acylation using

-

Exocyclic Amide (Target):

-

Amide NH: Singlet, typically

10.0 – 11.0 ppm. -

Ring NH (

-H): Broad singlet, -

Shift: The C4-H (aromatic proton closest to the amine) shows a downfield shift due to the anisotropy of the carbonyl group.

-

-

-Acyl (Impurity):

-

Amide NH: Absent (if acylated at

and -

Ring NH: Absent.

-

Shift: Significant downfield shift of the C7-H proton (adjacent to

).

-

Common Failure Modes:

-

Bis-acylation: Caused by excess acid chloride or high temperatures. Fix: Strict 1.05 equiv stoichiometry and keep at 0 °C.

-

No Reaction: 3-Aminoindazoles are poor nucleophiles. Fix: Switch to Protocol B (HATU) and heat to 50 °C. Do not exceed 80 °C to avoid degradation.

References

-

Dissanayake, D. M. M., & Vannucci, A. K. (2019).[3] Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link][4]

- Context: Describes the "anion pool" method which favors acylation, serving as a contrast to the protocols in this guide.

- Context: Validates the use of HATU/DMF for coupling carboxylic acids to 3-aminoindazole deriv

-

Swamy, G. N., et al. (2012).[1][5] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[1] [Link]

- Context: Provides general conditions for amide coupling in indazole systems using EDC/HOBt, applicable as an alternative to H

-

Luo, G., et al. (2024).[6] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

- Context: Discusses the thermodynamic vs kinetic control of vs substitution, relevant for understanding the reactivity of the indazole core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]

- 4. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Purification methods for 4-isopropoxy indazole intermediates

Technical Support Center: Purification of 4-Isopropoxy Indazole Intermediates

Executive Summary

The synthesis of 4-isopropoxy indazole typically involves the O-alkylation of 4-hydroxyindazole. While the chemistry appears straightforward, the amphoteric nature of the indazole core, combined with the lipophilicity of the isopropoxy group, creates a unique purification challenge. Common impurities include unreacted phenolic starting material (4-hydroxyindazole), N-alkylated side products (regioisomers), and inorganic salts.[1]

This guide moves beyond generic protocols, offering a chemically grounded troubleshooting system designed to maximize purity (>98%) and yield.

Module 1: The "Crude" Cleanup (Chemical Extraction)

The Challenge: Sticky oils and persistent starting material (4-hydroxyindazole). The Science: The separation relies on the acidity difference (pKa) between the phenolic hydroxyl group of the starting material and the amine of the indazole ring.

-

4-Hydroxyindazole: Contains a phenolic -OH (pKa ~10) and an indazole -NH (pKa ~14).[1]

-

4-Isopropoxyindazole: Contains only the indazole -NH (pKa ~14).